[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
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Description
[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid (CMBA) is an organic acid that has been studied extensively in the scientific community due to its unique properties. It is a small molecule that can be synthesized from several different starting materials and is an important intermediate in the synthesis of many compounds. CMBA has a wide range of applications in the fields of biochemistry, biotechnology, and medicine.
Scientific Research Applications
Synthesis and Characterization
- A study described the preparation of 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid as a bifunctional formyl-acid, which underwent a one-pot reaction with primary amines and alkyl isocyanides under Ugi conditions to yield a series of novel compounds in moderate to excellent yields (Ghandi et al., 2010).
- Another research focused on the synthesis of benzimidazole acetic acid derivatives and their derivatives associated with 1,2,4 triazolone, investigating their biological activities. The synthesized compounds showed promising anti-tubercular and antimicrobial activities (Maste et al., 2011).
Structural and Property Studies
- The crystal structure, fluorescent property, and dissociation equilibrium constant of 1-(carboxymethyl)-1,3-benzimidazol-3-ium-3-acetate were determined, providing valuable insights into its structural and chemical properties (Ling, 2010).
- The synthesis, crystal structures, and properties of Zn(II) and Cd(II) complexes constructed from benzimidazolyl carboxylic acid were explored, revealing interesting aspects of their three-dimensional solid-state structures supported by H-bonds and π-π stack interactions (Wang et al., 2008).
Novel Synthetic Routes and Applications
- A novel and efficient synthesis of 5-oxo-6-carboxy-naphthyridines was reported, which involved acylating the magnesium anion of 2-(benzothiazol-2-yl) or 2-(benzimidazol-2-yl) acetates, demonstrating the utility of this compound in generating naphthyridine products (Chua et al., 2008).
- The preparation of cyanoacetyl-1-N-methylbenzimidazole and the observation of novel rearrangement reactions in the study of 3-heteroaroyl-3-oxoalkanenitriles, offering new routes to 2-dialkylaminopyridines, highlighted the versatile reactivity and potential applications of benzimidazole derivatives (Al-Matar et al., 2012).
Properties
IUPAC Name |
2-[3-(carboxymethyl)-2-oxobenzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPLUIWGNLLNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281368 |
Source
|
Record name | [3-(carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-99-3 |
Source
|
Record name | NSC21426 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3-(carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(carboxymethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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